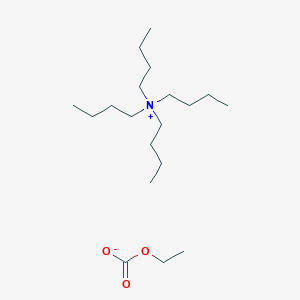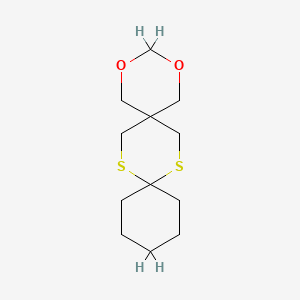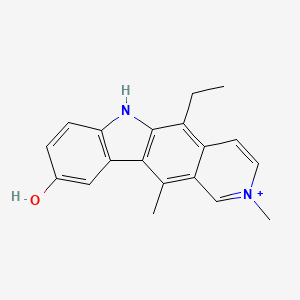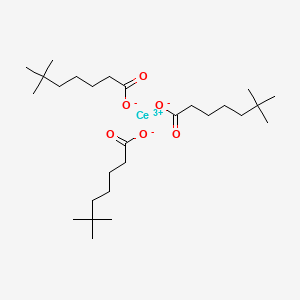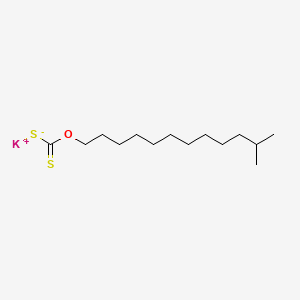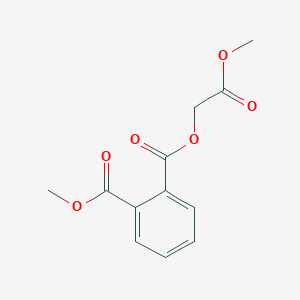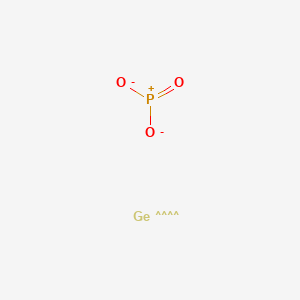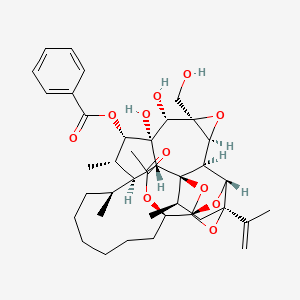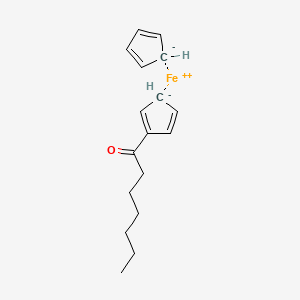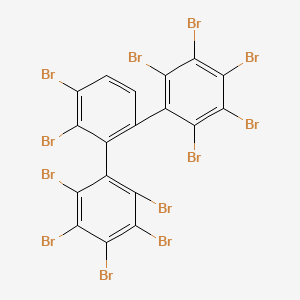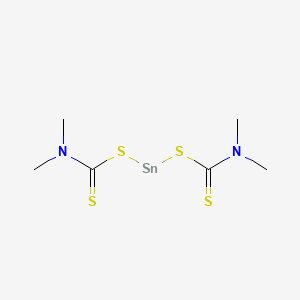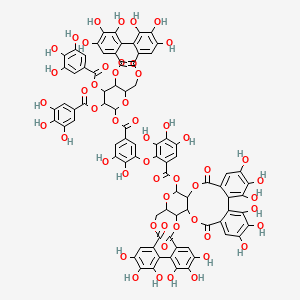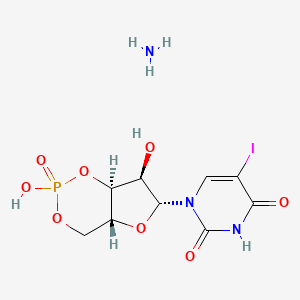
5-Iodouridine 3',5'-cyclic monnophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodouridine 3’,5’-cyclic monnophosphate is a cyclic nucleotide derivative of uridine, where an iodine atom is substituted at the 5th position of the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 3’,5’-cyclic monnophosphate typically involves the iodination of uridine derivatives followed by cyclization. One common method includes the reaction of uridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5th position. The cyclization to form the cyclic monnophosphate is achieved through phosphorylation reactions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 5-Iodouridine 3’,5’-cyclic monnophosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodouridine 3’,5’-cyclic monnophosphate undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated uridine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine are employed.
Major Products Formed
Oxidation: Iodate derivatives of uridine.
Reduction: Deiodinated uridine derivatives.
Substitution: Thiolated or aminated uridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Iodouridine 3’,5’-cyclic monnophosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its role in nucleotide metabolism and as a potential inhibitor of nucleic acid synthesis.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of diagnostic assays and as a biochemical reagent in research laboratories.
Wirkmechanismus
The mechanism of action of 5-Iodouridine 3’,5’-cyclic monnophosphate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5th position of the uracil ring disrupts base pairing and can lead to the formation of faulty DNA or RNA structures. This compound targets viral DNA polymerases and thymidylate synthase, inhibiting viral replication and nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodouridine: A nucleoside analog with similar antiviral properties.
5-Iododeoxyuridine: Another iodinated nucleoside used in antiviral therapy.
5-Bromouridine: A brominated analog with applications in nucleic acid research.
Uniqueness
5-Iodouridine 3’,5’-cyclic monnophosphate is unique due to its cyclic phosphate structure, which imparts distinct biochemical properties compared to its linear counterparts. This cyclic structure enhances its stability and specificity in biochemical assays, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
99641-48-2 |
|---|---|
Molekularformel |
C9H13IN3O8P |
Molekulargewicht |
449.09 g/mol |
IUPAC-Name |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodopyrimidine-2,4-dione;azane |
InChI |
InChI=1S/C9H10IN2O8P.H3N/c10-3-1-12(9(15)11-7(3)14)8-5(13)6-4(19-8)2-18-21(16,17)20-6;/h1,4-6,8,13H,2H2,(H,16,17)(H,11,14,15);1H3/t4-,5-,6-,8-;/m1./s1 |
InChI-Schlüssel |
JEQACGCIKISHDD-HCXTZZCQSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


